molecular formula C20H23N3O B14204566 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile CAS No. 918482-05-0

3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B14204566
CAS No.: 918482-05-0
M. Wt: 321.4 g/mol
InChI Key: URGLMOGYFLLMCV-UHFFFAOYSA-N
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Description

3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile is a chemical compound that features a piperazine ring substituted with a phenoxyethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a phenoxyethyl group. This can be achieved through a nucleophilic substitution reaction where phenoxyethyl chloride reacts with piperazine in the presence of a base such as potassium carbonate.

    Introduction of the Benzonitrile Group: The resulting phenoxyethylpiperazine is then reacted with a benzonitrile derivative. This step often involves a Mannich reaction, where formaldehyde and a secondary amine (in this case, the phenoxyethylpiperazine) react with a benzonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperazine ring can undergo further substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Mechanism of Action

The mechanism of action of 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenoxyethyl group can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenoxyethyl group allows for specific interactions with neurotransmitter receptors, making it a valuable compound in the development of drugs targeting the central nervous system.

Properties

CAS No.

918482-05-0

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

3-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C20H23N3O/c21-16-18-5-4-6-19(15-18)17-23-11-9-22(10-12-23)13-14-24-20-7-2-1-3-8-20/h1-8,15H,9-14,17H2

InChI Key

URGLMOGYFLLMCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC(=CC=C3)C#N

Origin of Product

United States

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